molecular formula C15H15BrN2O4S B3582669 ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B3582669
M. Wt: 399.3 g/mol
InChI Key: SBMNFUFGJXJBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE: is a complex organic compound that features a thiazole ring, a bromophenoxy group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-bromophenoxy)acetate. This intermediate is then reacted with thioamide and an appropriate amine under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring and bromophenoxy group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 2-(4-bromophenoxy)acetate
  • Ethyl 2-(4-bromophenoxy)-2-methylpropanoate
  • Ethyl (2-acetyl-3-hydroxyphenoxy)acetate

Comparison: ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to the presence of the thiazole ring and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-bromophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-2-21-14(20)7-11-9-23-15(17-11)18-13(19)8-22-12-5-3-10(16)4-6-12/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMNFUFGJXJBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE

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